2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
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Overview
Description
2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazin-4(1H)-ones. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and two methyl groups attached to the imidazo[5,1-f][1,2,4]triazin-4(1H)-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the following steps:
Electrophilic Amination: The initial step involves the electrophilic amination of an imidazole derivative to introduce the amino group.
Cyclization: The amino group undergoes cyclization with a suitable reagent to form the imidazo[5,1-f][1,2,4]triazin-4(1H)-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to produce the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one can be compared with other similar compounds, such as:
Imidazo[5,1-f][1,2,4]triazin-4(1H)-ones: These compounds share the same core structure but differ in their substituents.
Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds have a similar heterocyclic framework but with different ring systems and substituents
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-5,7-dimethyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-4-21-12-8-6-5-7-11(12)14-17-15(20)13-9(2)16-10(3)19(13)18-14/h5-8H,4H2,1-3H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCQPYVFQIZZSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NC(=C3C(=O)N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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